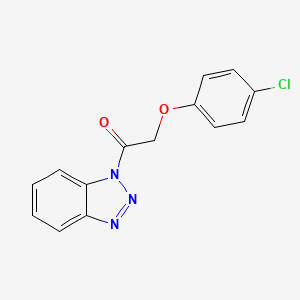

1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound is characterized by the presence of a benzotriazole ring substituted with a p-chlorophenoxyacetyl group, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- typically involves the reaction of 1H-benzotriazole with p-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Dissolve 1H-benzotriazole in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add p-chlorophenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Key Reaction Steps

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Activation of acyl chloride | p-Chlorophenoxyacetyl chloride (Cl⁻ donor) |

| 2 | Nucleophilic attack | Benzotriazole (BtH) attacks the electrophilic carbonyl carbon |

| 3 | Formation of intermediate | Intermediate with a leaving group (Cl⁻) |

| 4 | Elimination of HCl | Triethylamine (base) neutralizes HCl, forming the final product |

Hydrolysis

-

Conditions : Aqueous acid/base

-

Outcome : The acyl group undergoes hydrolysis to yield the carboxylic acid or its conjugate base.

-

Example : Reaction with NaOH forms the sodium salt of the carboxylic acid .

Nucleophilic Substitution

-

Reagents : Nucleophiles (e.g., alcohols, amines)

-

Outcome : Substitution at the benzotriazole’s 1-position with retention of the acyl group.

-

Example : Reaction with ethanol may yield ethyl esters, depending on reaction conditions .

Biological Reactivity

-

Antimicrobial activity : Chloro-substituted benzotriazoles often exhibit bactericidal and antifungal properties .

-

Antiparasitic activity : Derivatives with substituted acyl groups (e.g., phenoxyacetyl) may inhibit protozoan parasites (e.g., Trypanosoma cruzi) .

Spectroscopic Characterization

-

¹H NMR : Signals for the aromatic protons of benzotriazole (δ ~7.0–8.5 ppm) and the acyl group (δ ~2.0–4.0 ppm) .

Stability and Solubility

-

Melting point : Typically high (150–200°C), depending on substituents.

-

Solubility : Poor in water; soluble in organic solvents (e.g., DCM, THF) .

Research Findings

-

Antimicrobial activity : Chloro-substituted benzotriazoles (e.g., 5,6-dichloro derivatives) show potent antibacterial effects, with MIC values comparable to isoniazid .

-

Antiparasitic potential : N-benzenesulfonyl derivatives exhibit activity against Trypanosoma cruzi, with IC₅₀ values in the micromolar range .

-

Synthetic versatility : Used as a precursor for aryl ketones, thioacids, and acylsilanes via thiolysis or deprotonation .

Scientific Research Applications

1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants and coatings to enhance their performance.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- can be compared with other benzotriazole derivatives, such as:

1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.

5-Chlorobenzotriazole: A derivative with enhanced corrosion inhibition efficiency.

1-Cyanobenzotriazole: Used as an electrophilic cyanation reagent in organic synthesis.

The uniqueness of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- typically involves the reaction of benzotriazole with p-chlorophenoxyacetyl chloride. This reaction can be facilitated by various coupling agents and solvents to enhance yield and purity. The resulting compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

1H-Benzotriazole derivatives have shown significant antimicrobial properties against various bacterial strains. In a study, compounds derived from benzotriazole exhibited activity against Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens . The presence of hydrophobic groups in the structure was noted to enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1H-Benzotriazole derivative A | E. coli | 12.5 µg/mL |

| 1H-Benzotriazole derivative B | Bacillus subtilis | 25 µg/mL |

| 1H-Benzotriazole derivative C | Pseudomonas fluorescens | 10 µg/mL |

Antitubercular Activity

Research indicates that certain derivatives of benzotriazole exhibit antitubercular activity by inhibiting crucial enzymes in the tuberculosis pathogen, such as enoyl-ACP reductase and dihydrofolate reductase (DHFR). A molecular docking study revealed that these compounds bind effectively to the active sites of these enzymes, suggesting a mechanism for their inhibitory action .

Antiviral Activity

Benzotriazole derivatives have also been evaluated for their antiviral properties, particularly against Flaviviridae viruses such as Hepatitis C Virus (HCV). Studies demonstrated that N-alkyl derivatives of benzotriazole showed potent inhibitory effects on HCV helicase activity, with IC50 values around 6.5 µM . This highlights their potential as antiviral agents.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various benzotriazole derivatives were tested against standard antibiotics. The results showed that some compounds were as effective as penicillin G against specific bacterial strains, indicating their potential as alternative antimicrobial agents .

Case Study 2: Antitubercular Properties

A series of synthesized benzotriazole compounds were tested for their ability to inhibit the growth of Mycobacterium tuberculosis. Results indicated a dose-dependent response with significant growth inhibition at concentrations as low as 25 µg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-benzotriazole derivatives, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, chlorinated benzotriazoles can be synthesized by treating benzotriazole with sodium hypochlorite in acetic acid (50% aqueous) under controlled dropwise addition and ambient temperature . Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., acetone for recrystallization ), or reaction time. Monitoring via TLC or HPLC (as in ) ensures intermediate purity.

Q. How can structural characterization of 1-((p-chlorophenoxy)acetyl)-benzotriazole be performed to confirm regiochemistry?

- Methodological Answer : Use X-ray crystallography to resolve bond lengths and angles, particularly focusing on the benzotriazole core and substituent orientation (e.g., N–Cl interactions at 2.818 Å in related compounds ). Complementary techniques include 1H/13C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and FT-IR to detect functional groups like C=O (1700–1750 cm−1) .

Q. What safety precautions are critical when handling benzotriazole derivatives in laboratory settings?

- Methodological Answer : Follow GHS guidelines (UN Revision 8): use PPE (gloves, goggles), ensure proper ventilation, and avoid skin contact. Partition coefficients (e.g., log Pow = 22.8 ) indicate potential bioaccumulation, necessitating waste neutralization protocols. Store in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How do UV-C irradiation and advanced oxidation processes (AOPs) affect the degradation pathways of chlorinated benzotriazoles in aquatic systems?

- Methodological Answer : UV-C/H2O2 systems generate hydroxyl radicals (⋅OH) that cleave the benzotriazole ring. Monitor degradation kinetics using LC-MS to identify intermediates (e.g., p-chlorobenzoic acid ). Compare rate constants (k) with reference compounds (e.g., atrazine) to assess reactivity. Environmental persistence can be modeled using QSAR tools .

Q. What computational methods are suitable for predicting the reactivity of 1-((p-chlorophenoxy)acetyl)-benzotriazole in biological systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking studies (e.g., with CYP450 enzymes) can predict metabolic pathways. Validate with in vitro assays using hepatic microsomes .

Q. How do intermolecular interactions in crystalline benzotriazole derivatives influence their physicochemical stability?

- Methodological Answer : Analyze crystal packing via Hirshfeld surfaces to quantify non-covalent interactions (e.g., π-π stacking, hydrogen bonds). For example, short N–Cl contacts (2.818 Å ) may enhance thermal stability. Differential scanning calorimetry (DSC) can correlate structural features with melting points .

Q. What strategies improve the removal efficiency of benzotriazole derivatives from wastewater using bioremediation?

- Methodological Answer : Sequential batch reactors (SBRs) with acclimated microbial consortia (e.g., Pseudomonas spp.) can degrade benzotriazoles under anaerobic conditions. Monitor COD/BOD ratios and use metagenomics to identify degradation genes (e.g., bzd operon ). Compare with UV/H2O2 treatment efficacy .

Properties

CAS No. |

1032-87-7 |

|---|---|

Molecular Formula |

C14H10ClN3O2 |

Molecular Weight |

287.70 g/mol |

IUPAC Name |

1-(benzotriazol-1-yl)-2-(4-chlorophenoxy)ethanone |

InChI |

InChI=1S/C14H10ClN3O2/c15-10-5-7-11(8-6-10)20-9-14(19)18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2 |

InChI Key |

RMYUXWIJYIQJKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)COC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.